2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound with a unique structure that includes a quinoxaline core
Preparation Methods
The synthesis of 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the ethoxycarbonyl and formyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(Ethoxycarbonyl)-3-formyl-1-oxoquinoxalin-1-ium-4(1H)-olate include other quinoxaline derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
CAS No. |
71320-68-8 |
---|---|
Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 3-formyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)11-10(7-15)13(17)8-5-3-4-6-9(8)14(11)18/h3-7H,2H2,1H3 |
InChI Key |
XDUNCOXKUXXLKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.